molecular formula C9H10O3 B3040235 Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate CAS No. 176019-19-5

Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate

Cat. No.: B3040235
CAS No.: 176019-19-5
M. Wt: 166.17 g/mol
InChI Key: JSISJOWGBCKCEN-UHFFFAOYSA-N
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Description

Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[22102,6]heptane-3-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of photochemistry to achieve [2+2] cycloaddition reactions, which are then followed by various derivatization steps . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

IUPAC Name

methyl 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)7-4-2-3-5(7)6(3)8(4)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSISJOWGBCKCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC3C1C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
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Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
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Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
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Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
Reactant of Route 5
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Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
Reactant of Route 6
Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate

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